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Compound of Interest

Compound Name: Lodenafil Carbonate

Cat. No.: B1675013

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of two
phosphodiesterase type 5 (PDE5) inhibitors: Lodenafil Carbonate and tadalafil. The
information presented is based on clinical and pharmacological studies, offering a valuable
resource for research and development in this therapeutic area.

Mechanism of Action

Both Lodenafil Carbonate and tadalafil are selective inhibitors of phosphodiesterase type 5
(PDES), an enzyme primarily found in the smooth muscle of the corpus cavernosum of the
penis.[1][2] Sexual stimulation leads to the release of nitric oxide (NO), which activates
guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn,
induces smooth muscle relaxation, leading to increased blood flow and penile erection. PDE5
is responsible for the degradation of cGMP.[1] By inhibiting PDE5, both drugs increase the
intracellular levels of cGMP, thereby enhancing the erectile response to sexual stimulation.[1][2]
Lodenafil Carbonate is a prodrug that is rapidly converted in the body to its active metabolite,
lodenafil.[3][4]

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of the active metabolite of
Lodenafil Carbonate (lodenafil) and tadalafil in healthy male subjects.
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Pharmacokinetic Lodenafil (from Lodenafil

Tadalafil

Parameter Carbonate)
Time to Peak Plasma )

] 1.6 + 0.4 hours][3] 2 hours (median)[5][6]
Concentration (Tmax)
Elimination Half-Life (t1/2) 3.3 £ 1.1 hours[3] 17.5 hours[5][6]
Maximum Plasma Not explicitly stated in the 378 pg/L (for a 20 mg dose)[5]
Concentration (Cmax) provided human study results. [6]

Not explicitly stated in the
Oral Clearance (CL/F) ) 2.48 L/h[5][6]
provided human study results.

Apparent Volume of Not explicitly stated in the

o : 62.6 L[5][6]
Distribution (Vz/F) provided human study results.
Effect of Food on Not specified in the provided o

] o Negligible[5][6]
Bioavailability human study results.

Experimental Protocols
Lodenafil Carbonate Pharmacokinetic Study

A Phase |, open-label, dose-escalation clinical trial was conducted to evaluate the
pharmacokinetics of Lodenafil Carbonate in 33 healthy male volunteers.[3]

e Dosing: Single oral doses of Lodenafil Carbonate were administered in ascending order
from 1 mg to 100 mg, with a washout period of at least one week between each dose
escalation.[3]

o Sample Collection: Blood samples were collected at pre-dose and at numerous time points
up to 24 hours post-dosing (0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5,4,4.5,5, 6, 7, 8,
10, 12, 14, 16, 20, and 24 hours).[3]

» Analytical Method: Plasma concentrations of Lodenafil Carbonate and its active metabolite,
lodenafil, were determined using liquid chromatography coupled to tandem mass
spectrometry (LC-MS/MS).[3]
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Tadalafil Pharmacokinetic Study

The pharmacokinetic data for tadalafil was derived from an integrated analysis of 13 clinical
pharmacology studies involving 237 healthy subjects who received single oral doses of 2.5 mg
to 20 mgq.[5][6]

Study Design: The analysis included data from crossover and parallel-group studies.[5] For
instance, a three-way crossover study assessed diurnal effects and preliminary food effects,
while a two-period crossover study definitively evaluated the impact of a high-fat breakfast.
[5] Dose proportionality was examined in a four-treatment, four-period, four-sequence
crossover design.[5]

Dosing: Subjects were administered single oral doses of tadalafil in a fasted state, with some
studies specifically evaluating the effects of food.[5]

Sample Collection: Blood samples were collected at various time points to determine the
pharmacokinetic profile. For example, in a bioequivalence study, samples were collected up
to 72 hours post-administration.[7]

Analytical Method: Plasma concentrations of tadalafil were quantified using validated
analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
[8][9] Noncompartmental methods were used to calculate the key pharmacokinetic
parameters.[5][6]

Signaling Pathway

The following diagram illustrates the signaling pathway of PDES5 inhibitors like Lodenafil
Carbonate and tadalafil.
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Caption: Mechanism of action of PDES5 inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an
oral drug.
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Caption: Workflow of a typical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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